molecular formula C9H10N2O3S B596665 Pidotimod Impurity Y CAS No. 161771-76-2

Pidotimod Impurity Y

Cat. No.: B596665
CAS No.: 161771-76-2
M. Wt: 226.25
InChI Key: HLWTZCIFAMNMKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pidotimod Impurity Y (CAS: 161771-76-2), chemically designated as Pidotimod Diketopiperazine, is a structurally distinct byproduct formed during the synthesis or degradation of pidotimod, a synthetic immunomodulatory dipeptide. Its molecular formula is C₈H₁₀N₂O₂S₂, featuring a diketopiperazine core fused with a thiazole ring (Figure 1) .

Preparation Methods

Structural and Chemical Profile of Pidotimod Impurity Y

This compound is a heterocyclic compound with the molecular formula C₉H₁₀N₂O₃S and a molecular weight of 226.25 g/mol . Its IUPAC name, (5aS,10aR)-tetrahydro-3H,5H,10H-pyrrolo[1,2-a]thiazolo[3,4-d]pyrazine-5,8,10(5aH)-trione, reflects a fused bicyclic system containing sulfur and nitrogen atoms . This impurity arises during the synthesis of Pidotimod, a dipeptide-like immunomodulator used to treat recurrent respiratory infections .

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource
CAS Number161771-76-2
Molecular FormulaC₉H₁₀N₂O₃S
Molecular Weight226.25 g/mol
SynonymsPidotimod Process Impurity Y
Structural FeaturesBicyclic thiazolo-pyrrolidine

Synthetic Routes and Process-Related Formation

Origin in Pidotimod Synthesis

Pidotimod is synthesized via a two-step process:

  • Condensation : L-thioproline ethyl ester hydrochloride reacts with L-pyroglutamic acid using carbodiimide-based coupling agents (e.g., dicyclohexylcarbodiimide) .

  • Hydrolysis : The intermediate (Pidotimod ethyl ester) undergoes hydrolysis to yield Pidotimod .

Impurity Y forms during the condensation step due to:

  • Incomplete reaction kinetics : Side reactions between intermediates under suboptimal temperatures (0–10°C) .

  • Epimerization : Stereochemical instability of the thioproline moiety .

Patent-Based Preparation Method

A Chinese patent (CN111233854A) outlines a targeted synthesis approach for Pidotimod impurities, including Impurity Y :

Step 1: Condensation Reaction

  • Reactants : L-thioproline ethyl ester hydrochloride (1 eq), L-pyroglutamic acid (1 eq).

  • Solvent : Dichloromethane.

  • Base : Sodium bicarbonate (pH adjustment to 7–8).

  • Coupling Agent : Dicyclohexylcarbodiimide (DCC, 1.2 eq) at 0–10°C for 6–8 hours .

Step 2: Impurity Isolation

  • Chromatography : Reverse-phase HPLC (C18 column, methanol mobile phase, 210 nm detection) .

  • Yield : ≤0.1% (area normalization) .

Key Process Parameters

ParameterOptimal RangeImpact on Impurity Formation
Temperature0–10°CMinimizes thermal degradation
Coupling AgentDCCEnhances reaction efficiency
pH7–8Reduces acid-catalyzed side reactions

Analytical Characterization and Quality Control

High-Performance Liquid Chromatography (HPLC)

Stress testing studies using ICH-recommended conditions (acid/base hydrolysis, oxidation, thermal degradation) revealed that Impurity Y co-elutes with other degradation products unless resolved via :

  • Column : RP-C18 (250 × 4.6 mm, 5 µm).

  • Mobile Phase : Gradient of sodium dihydrogen phosphate (pH 3.0) and methanol (70:30 to 45:55 v/v) .

  • Detection : UV at 210 nm .

LC-MS/MS Structural Elucidation

Fragmentation patterns from LC-MS/MS studies (positive ion mode) identified Impurity Y via:

  • Base Peak : m/z 227.1 [M+H]⁺.

  • Key Fragments : m/z 129.0 (pyroglutamic acid), m/z 98.1 (thioproline) .

Comparative Analysis of Related Impurities

Table 2: Pidotimod Impurities and Their Characteristics

ImpurityMolecular WeightOriginDetection Method
Impurity Y226.25Condensation side productHPLC, LC-MS/MS
DP-4244.30Oxidative degradationLC-MS/MS
INH-2133.12Hydrolysis byproductLC-PDA

Industrial Implications and Process Optimization

Controlling Impurity Y levels below 0.1% requires:

  • Temperature Modulation : Maintaining reactions at ≤10°C to prevent epimerization .

  • Coupling Agent Selection : DCC outperforms EDCI in reducing byproduct formation .

  • In-Process Monitoring : Real-time HPLC analysis during condensation and hydrolysis .

Chemical Reactions Analysis

Pidotimod Impurity Y can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield thiols or thioethers.

Scientific Research Applications

Pidotimod Impurity Y has several scientific research applications, including:

    Chemistry: Studying the impurity helps in understanding the stability and degradation pathways of Pidotimod, which is crucial for developing more stable formulations.

    Biology: Research on the impurity can provide insights into its biological activity and potential effects on the immune system.

    Medicine: Understanding the impurity’s effects can help in assessing the safety and efficacy of Pidotimod, ensuring that the drug is safe for patient use.

    Industry: The impurity analysis is essential for quality control and regulatory compliance in the pharmaceutical industry.

Comparison with Similar Compounds

Structural and Chemical Properties

The structural uniqueness of Pidotimod Impurity Y lies in its diketopiperazine-thiazole hybrid system , differentiating it from other pidotimod-related impurities (Table 1).

Table 1: Comparative Analysis of Pidotimod Impurities

Compound Name CAS No. Molecular Formula Key Structural Features
This compound 161771-76-2 C₈H₁₀N₂O₂S₂ Diketopiperazine-thiazole fused system
Pidotimod Impurity X 161771-75-1 C₈H₁₀N₂O₃S₂ Diketopiperazine with propanoic acid side chain
Pidotimod Impurity B 72744-67-3 C₈H₁₀N₂O₂S₂ Isomeric thiazolo-pyrazine derivative
Pidotimod Impurity D 162148-15-4 C₉H₁₂N₂O₄S Extended side chain with additional carboxyl group
3-(5,8-Dioxohexahydro-1H-thiazolo[3,4-a]pyrazin-6-yl)propanoic acid N/A C₁₀H₁₃N₃O₄S Thiazolo-pyrazine core with propanoic acid substituent

Key Observations :

  • Isomerism : Impurity Y and Impurity B share the same molecular formula (C₈H₁₀N₂O₂S₂ ) but differ in ring substitution patterns, leading to distinct chromatographic retention times and solubility profiles .

Analytical Differentiation

Chromatographic and spectroscopic methods are essential for distinguishing Impurity Y from analogs:

  • HPLC-UV : Impurity Y elutes earlier than Impurity X due to lower polarity .
  • Mass Spectrometry : Unique fragmentation patterns (e.g., m/z 246.2 for Impurity Y vs. m/z 244.3 for Impurity B) aid identification .

Biological Activity

Pidotimod, a synthetic dipeptide, is primarily recognized for its immunomodulatory properties. While the main compound has been extensively studied, the biological activity of its impurity, specifically Pidotimod Impurity Y , remains less understood. This article aims to explore the biological activity of this compound, including its effects on immune modulation, potential pharmacological implications, and relevant case studies.

Overview of Pidotimod

Pidotimod is utilized as an immunostimulant in treating recurrent respiratory infections, particularly in children. Its mechanism of action involves enhancing both innate and adaptive immune responses, which includes promoting phagocytosis, activating natural killer (NK) cells, and stimulating lymphocyte proliferation . However, impurities in pharmaceutical compounds can significantly affect their efficacy and safety profiles.

Characteristics of this compound

Chemical Structure and Properties:

  • Molecular Formula: C₉H₁₀N₂O₃S
  • Molecular Weight: 226.25 g/mol

This compound is one of several impurities that can arise during the synthesis of Pidotimod. The presence of impurities can alter the biological activity and therapeutic effectiveness of the primary drug .

Case Studies and Research Findings

Several studies have explored the effects of Pidotimod on various populations, primarily focusing on its primary form rather than its impurities. However, insights into the implications of impurities can be drawn from these studies:

  • Clinical Efficacy:
    • A study involving children with recurrent respiratory infections demonstrated that pidotimod significantly reduced infection rates and improved immune function . The role of impurities like Impurity Y in these outcomes requires further investigation.
  • Stress Testing Results:
    • Stress testing using LC-MS/MS revealed multiple degradation products associated with pidotimod under various conditions. This highlights the need to monitor impurities during drug formulation as they may alter pharmacological properties .

Data Summary

The following table summarizes key findings related to Pidotimod and its impurity:

Study/Source Findings
BOC Sciences Pidotimod enhances immune response; impurities affect drug stability and efficacy.
PMC Review Pidotimod improves clinical outcomes in respiratory infections; implications of impurities noted.
LC-MS/MS Analysis Identified multiple degradation products; potential impact on biological activity discussed.

Q & A

Basic Research Questions

Q. What HPLC method parameters are essential for the accurate quantification of Pidotimod Impurity Y, and how are they validated?

  • Methodological Answer: To quantify Impurity Y, HPLC methods must ensure baseline separation (resolution ≥1.5) from other impurities. Validation requires:

  • Specificity : Demonstrated by spiking studies to confirm no interference from structurally similar compounds .
  • Linearity : Establish over a concentration range relevant to Impurity Y’s expected levels (e.g., 0.05–1.0 μg/mL).
  • Accuracy : Recovery rates should fall within 80–120%, with RSD ≤5.2% for intra-day and inter-day precision .
  • Stability : Impurity Y’s solution stability is limited to 10 hours; analytical runs must be completed within this window to avoid hydrolysis .

Q. How does the inherent instability of this compound influence sample preparation and analysis timelines?

  • Methodological Answer: Due to its hydrolytic susceptibility, Impurity Y requires strict control of sample storage and analysis conditions. For example:

  • Prepare solutions fresh and analyze within 10 hours to prevent degradation.
  • Use low-temperature storage (2–8°C) and inert atmospheres to minimize hydrolysis during preparation .
  • Validate method robustness by comparing results from staggered time points within the 10-hour stability window .

Advanced Research Questions

Q. What mechanistic insights into the hydrolytic degradation of this compound can guide the development of robust analytical methods?

  • Methodological Answer: Structural analysis of Impurity Y (e.g., presence of labile ester or amide groups) can explain its hydrolysis. Mitigation strategies include:

  • Adjusting mobile phase pH to stabilize the impurity (e.g., using acidic buffers for pH-sensitive groups).
  • Employing derivatization techniques to block reactive sites and enhance stability during analysis .
  • Conducting kinetic studies under varying pH and temperature conditions to model degradation pathways .

Q. How can forced degradation studies be designed to predict and control the formation of this compound under various stress conditions?

  • Methodological Answer: Forced degradation studies should simulate:

  • Hydrolysis : Expose Pidotimod to acidic/alkaline conditions (e.g., 0.1M HCl/NaOH at 60°C for 24 hours) to assess Impurity Y formation.
  • Oxidation : Use hydrogen peroxide (3–30%) to evaluate oxidative pathways.
  • Photolysis : Test UV light exposure (e.g., ICH Q1B conditions).
    Post-degradation, use HPLC-MS to identify degradation products and correlate them with Impurity Y’s spectral characteristics .

Q. What strategies optimize chromatographic resolution to differentiate this compound from co-eluting impurities in complex matrices?

  • Methodological Answer:

  • Column Selection : Use C18 columns with smaller particle sizes (e.g., 3 μm) to enhance efficiency.
  • Gradient Elution : Optimize acetonitrile/water gradients to resolve overlapping peaks (e.g., 5–40% acetonitrile over 30 minutes).
  • Detection Wavelength : Select a wavelength (e.g., 210 nm) where Impurity Y has maximal absorbance but minimal overlap with other impurities .
  • Peak Purity Analysis : Employ photodiode array (PDA) detectors to confirm spectral homogeneity .

Q. Data-Driven Insights

  • Recovery & Precision : Impurity Y’s recovery in spiked samples ranges from 80–120%, with intra-day RSD 1.0–5.2% and inter-day RSD 0.9–3.8% .
  • Stability : Unlike other impurities (24-hour stability), Impurity Y degrades beyond 10 hours in solution, necessitating rapid analysis .
  • Regulatory Alignment : ICH guidelines mandate specificity testing via spiking studies and stress testing to validate impurity control methods .

Properties

IUPAC Name

5-thia-1,7-diazatricyclo[7.3.0.03,7]dodecane-2,8,12-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3S/c12-7-2-1-5-8(13)10-4-15-3-6(10)9(14)11(5)7/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLWTZCIFAMNMKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2C1C(=O)N3CSCC3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801137585
Record name Dihydro-1H,3H,5H-pyrrolo[1,2-a]thiazolo[3,4-d]pyrazine-5,8,10(5aH,10aH)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801137585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161771-76-2
Record name Dihydro-1H,3H,5H-pyrrolo[1,2-a]thiazolo[3,4-d]pyrazine-5,8,10(5aH,10aH)-trione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=161771-76-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dihydro-1H,3H,5H-pyrrolo[1,2-a]thiazolo[3,4-d]pyrazine-5,8,10(5aH,10aH)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801137585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.